molecular formula C15H16S B14673880 [2-(Benzylsulfanyl)ethyl]benzene CAS No. 34372-24-2

[2-(Benzylsulfanyl)ethyl]benzene

Cat. No.: B14673880
CAS No.: 34372-24-2
M. Wt: 228.4 g/mol
InChI Key: QCCMFIZEODIDSL-UHFFFAOYSA-N
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Description

[2-(Benzylsulfanyl)ethyl]benzene is an organic compound with the molecular formula C15H16S It features a benzene ring attached to an ethyl group, which is further connected to a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzylsulfanyl)ethyl]benzene typically involves the reaction of benzyl mercaptan with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the addition of the benzylsulfanyl group to the ethylbenzene framework. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzylsulfanyl)ethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfide form.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.

    Reduction: The major product is the original sulfide form of this compound.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Scientific Research Applications

[2-(Benzylsulfanyl)ethyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which [2-(Benzylsulfanyl)ethyl]benzene exerts its effects involves interactions with specific molecular targets. The benzylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s ability to undergo various chemical transformations makes it a versatile tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    [2-(Methylsulfanyl)ethyl]benzene: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    [2-(Ethylsulfanyl)ethyl]benzene: Features an ethylsulfanyl group, differing in the length of the alkyl chain.

    [2-(Phenylsulfanyl)ethyl]benzene: Contains a phenylsulfanyl group, adding aromaticity to the sulfanyl substituent.

Uniqueness

[2-(Benzylsulfanyl)ethyl]benzene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-benzylsulfanylethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16S/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCMFIZEODIDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955914
Record name [2-(Benzylsulfanyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34372-24-2
Record name NSC70165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2-(Benzylsulfanyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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